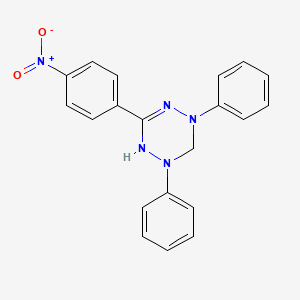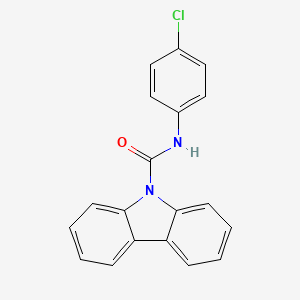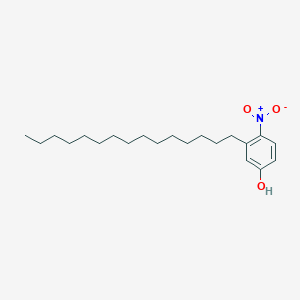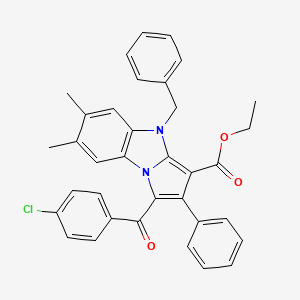
O-(N-(3,4-Dichlorophenyl)carbamoyl)acetone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(N-(3,4-Dichlorophenyl)carbamoyl)acetone oxime is a chemical compound with the molecular formula C10H10Cl2N2O2 and a molecular weight of 261.109 g/mol . This compound is known for its unique structure, which includes a dichlorophenyl group, a carbamoyl group, and an oxime group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(N-(3,4-Dichlorophenyl)carbamoyl)acetone oxime typically involves the reaction of 3,4-dichloroaniline with acetone oxime in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
O-(N-(3,4-Dichlorophenyl)carbamoyl)acetone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitrile oxides from oxidation, amines from reduction, and substituted phenyl derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
O-(N-(3,4-Dichlorophenyl)carbamoyl)acetone oxime is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of O-(N-(3,4-Dichlorophenyl)carbamoyl)acetone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- O-(N-(3-Chlorophenyl)carbamoyl)acetone oxime
- O-(N-(2,4-Dichlorophenyl)carbamoyl)acetone oxime
- O-(N-(2,6-Dichlorophenyl)carbamoyl)acetone oxime
Uniqueness
O-(N-(3,4-Dichlorophenyl)carbamoyl)acetone oxime is unique due to its specific dichlorophenyl substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
18312-08-8 |
|---|---|
Fórmula molecular |
C10H10Cl2N2O2 |
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
(propan-2-ylideneamino) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(2)14-16-10(15)13-7-3-4-8(11)9(12)5-7/h3-5H,1-2H3,(H,13,15) |
Clave InChI |
AUXSLPQOVGIIMH-UHFFFAOYSA-N |
SMILES canónico |
CC(=NOC(=O)NC1=CC(=C(C=C1)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-(1,3-benzothiazol-2-yl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11949112.png)
![4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione](/img/structure/B11949120.png)


![Ethyl 3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propanoate](/img/structure/B11949144.png)








![6-(3,4-dimethoxyphenyl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11949184.png)
